molecular formula C20H17FN4O3S B11025159 1-(4-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

1-(4-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

Cat. No.: B11025159
M. Wt: 412.4 g/mol
InChI Key: CTFVJPCBMHQMIK-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a thiadiazole ring, and a pyrrolidine carboxamide moiety

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves multiple steps, including the formation of the thiadiazole ring and the coupling of the fluorophenyl group with the pyrrolidine carboxamide. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The fluorophenyl group can undergo substitution reactions with different reagents to form new compounds. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

1-(4-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 1-(4-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide include:

Properties

Molecular Formula

C20H17FN4O3S

Molecular Weight

412.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H17FN4O3S/c21-14-6-8-15(9-7-14)25-11-13(10-18(25)26)19(27)22-20-24-23-17(29-20)12-28-16-4-2-1-3-5-16/h1-9,13H,10-12H2,(H,22,24,27)

InChI Key

CTFVJPCBMHQMIK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=NN=C(S3)COC4=CC=CC=C4

Origin of Product

United States

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